Specific Scientific Field: Chemical Engineering and Technology
Summary of the Application: Thioxanthone-based compounds, including 2-Amino-thioxanthen-9-one, have been synthesized and evaluated as a component of photoredox catalysts/photoinitiating systems for the free-radical polymerisation (FRP) of acrylates and the ring-opening cationic polymerisation (CP) of epoxy monomers.
Methods of Application or Experimental Procedures: The performance of the obtained thioxanthones in two- and three-component photoinitiating systems, in combination with amines, iodonium or sulphonium salt, as well as with alkyl halide, for photopolymerisation processes upon exposure to light emitting diodes (LEDs) with a maximum emission of 405 nm and 420 nm, was investigated.
Results or Outcomes: Excellent photoinitiating efficiency and high final conversions of functional groups were observed. The outcome of this research is the development of high-performance visible photosensitive resins with improved photosensitivity obtained thanks to the development of entirely novel photoinitiating systems specifically adapted for this application.
Specific Scientific Field: Polymer Chemistry
Summary of the Application: Thioxanthone derivatives, including 2-Amino-thioxanthen-9-one, have been proposed as strongly reducing metal-free photoredox catalysts in organocatalyzed atom transfer radical polymerization (ATRP).
Methods of Application or Experimental Procedures: The photoinitiation activity of these molecules was verified during photopolymerization processes performed upon exposure to visible LEDs of 420, 455, and 470 nm.
Results or Outcomes: The study found that thioxanthone derivatives efficiently activate the ATRP of methyl methacrylate using a visible LED as an irradiation source.
Specific Scientific Field: Organic Chemistry
Summary of the Application: Thioxanthone, including 2-Amino-thioxanthen-9-one, plays a unique role in photochemistry.
Methods of Application or Experimental Procedures: Thioxanthone is employed as a mediator in various photochemical reactions, including polymerisation reactions and organic transformations.
Results or Outcomes: The use of thioxanthone in photoorganocatalysis has been recognized by the organic chemistry community as an important part of photochemistry and catalysis.
Summary of the Application: Thioxanthone derivatives, including 2-Amino-thioxanthen-9-one, have been synthesized and introduced as photosensitizers of iodonium salt for cationic and free-radical photopolymerization of epoxy and an acrylate monomer.
Methods of Application or Experimental Procedures: Photoinitiation activity of these molecules was verified during photopolymerization processes performed upon exposure to visible LEDs of 420, 455, and 470 nm.
Results or Outcomes: The most important result of this study is the design and possible application of photosensitizers/photocatalysts for photopolymerization processes.
Summary of the Application: Thioxanthone derivatives, including 2-Amino-thioxanthen-9-one, have been used in the synthesis of structurally diverse carboxylic acids.
Methods of Application or Experimental Procedures: After the optimal conditions were obtained, the scope was extended to a range of structurally diverse carboxylic acids.
Results or Outcomes: The formation of six-membered rings was generally favored over five- and seven-membered rings, xanthone 65 being obtained in 77% yield and 1,2,3-trimethoxy-9 H-xanthen-9-one (67) in 93% yield.
2-amino-9H-thioxanthen-9-one, also known as Hycanthone, has the molecular formula C₁₃H₉NOS and a molecular weight of 227.28 g/mol. It features a thioxanthene core with an amino group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and photochemistry due to its unique structural properties and reactivity .
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
The major products from these reactions include:
2-amino-9H-thioxanthen-9-one exhibits several biological activities:
The synthesis of 2-amino-9H-thioxanthen-9-one typically involves several steps:
For industrial purposes, optimized synthetic routes are employed to enhance scalability and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often utilized to improve production efficiency .
2-amino-9H-thioxanthen-9-one has diverse applications:
Several compounds share structural or functional similarities with 2-amino-9H-thioxanthen-9-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thioxanthen-9-one | Thioxanthene derivative | Exhibits similar reactivity but lacks amino group |
| Hycanthone | Structural isomer | Shares the same core structure with different substituents |
| Thioxanthone | Parent compound | Acts primarily as a photoinitiator |
The presence of the amino group in 2-amino-9H-thioxanthen-9-one distinguishes it from other thioxanthene derivatives, enhancing its reactivity and potential biological activity. Its ability to inhibit DNA synthesis sets it apart in medicinal chemistry contexts .
Thioxanthones, characterized by a tricyclic dibenzo-γ-thiopyrone core, were first investigated in the early 20th century for their photochemical properties. The discovery of Miracil D (later named Lucanthone) in 1945 marked a milestone, as it became the first thioxanthone derivative used clinically as an antischistosomal agent. Hycanthone, a metabolite of Miracil D with enhanced efficacy, further validated the therapeutic potential of amino-substituted thioxanthones. By the 21st century, research expanded into oncology, with derivatives like SR271425 demonstrating preclinical antitumor activity through topoisomerase II inhibition. The structural adaptability of the thioxanthone scaffold, particularly at the 2-position, has enabled its application in diverse fields, from photopolymerization initiators to efflux pump inhibitors.
The 2-amino substitution confers distinct electronic and steric properties that enhance biological and photochemical activity. The amino group’s electron-donating capacity increases the compound’s ability to generate free radicals under UV light, critical for its role as a photoinitiator. In medicinal chemistry, this substitution improves interactions with biological targets, such as DNA helicases and efflux pump proteins. For example, Hycanthone’s amino group facilitates intercalation into DNA, disrupting parasitic and cancerous cell replication. Computational studies further reveal that 2-amino derivatives exhibit stronger binding affinities to bacterial efflux pumps like AcrB and NorA compared to non-amino analogues.
Table 1: Comparative Analysis of Thioxanthone Derivatives
| Derivative | Substitution | Key Application | Mechanism of Action |
|---|---|---|---|
| Miracil D | Methylamino | Antischistosomal therapy | DNA intercalation |
| Hycanthone | Amino | Antiparasitic/Oncology | Topoisomerase II inhibition |
| SR271425 | Aminoalkyl | Antitumor agent | P-glycoprotein inhibition |
| EVT-3135287 | Amino | Photoinitiator | Radical generation under UV light |
Recent investigations focus on three domains:
Table 2: Recent Advances in 2-Amino-Thioxanthone Research (2020–2025)
Current research objectives include:
The reactivity of the thioxanthone core is fundamentally governed by its ability to access triplet excited states, which exhibit high energy (2.78–2.84 eV) and extended lifetimes compared to other aromatic ketones [1] [2]. These properties enable 2-amino-9H-thioxanthen-9-one to participate in energy transfer processes, such as the generation of singlet oxygen ($$^1O_2$$), and electron transfer reactions critical to photochemical applications [1] [2]. Density functional theory (DFT) studies reveal that the sulfur atom in the thioxanthenone scaffold lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating intersystem crossing and stabilization of triplet states [2] [6]. The planar geometry of the tricyclic system further enhances π-π stacking interactions, which are pivotal in mediating electron transfer pathways with biological substrates, such as indole derivatives [2].
Quantum chemical calculations using DFT and time-dependent DFT (TD-DFT) have elucidated the electronic distribution of 2-amino-9H-thioxanthen-9-one. The HOMO is localized predominantly on the sulfur atom and the adjacent aromatic rings, while the LUMO resides on the ketone group and the amino-substituted benzene ring [2] [4]. Electrostatic potential (ESP) maps demonstrate that the amino group introduces a region of increased electron density at the C2 position, rendering this site susceptible to electrophilic attack [4]. Comparative analyses of Mulliken charges reveal that the amino substituent donates electron density to the aromatic system, reducing the partial positive charge on the ketone oxygen from $$+0.32$$ e in unsubstituted thioxanthone to $$+0.25$$ e in the amino derivative [4] [6]. This redistribution of electron density modulates the compound’s redox potential, as evidenced by a 0.15 eV reduction in ionization potential relative to the parent thioxanthone [6].
The introduction of an amino group at the C2 position significantly alters the molecular orbital landscape. Natural bond orbital (NBO) analysis indicates that the lone pair of the amino nitrogen interacts conjugatively with the π-system of the aromatic rings, leading to a 12% increase in HOMO energy and a 9% decrease in LUMO energy compared to unsubstituted thioxanthone [4] [6]. This narrowing of the HOMO-LUMO gap (from 4.1 eV to 3.7 eV) enhances the compound’s photoactivity, as demonstrated by its increased efficiency in hydrogen abstraction reactions [6]. Additionally, the amino group induces asymmetry in the electron density distribution, as visualized through non-covalent interaction (NCI) plots, which show stronger van der Waals interactions at the C2 position [4].
SAR studies highlight the critical role of substituent electronic effects in modulating biological and photochemical activity. The amino group’s electron-donating capacity enhances the compound’s ability to act as a photosensitizer by stabilizing charge-transfer intermediates during reactions with DNA bases or proteins [1] [3]. For instance, molecular docking simulations reveal that the amino substituent in 2-amino-9H-thioxanthen-9-one forms a hydrogen bond with the phosphate backbone of DNA, increasing binding affinity by 30% compared to non-amino derivatives [3]. Furthermore, the compound’s planar structure and sulfur atom contribute to its ability to inhibit P-glycoprotein (P-gp) activity, with theoretical models predicting a 40% higher inhibition efficiency than xanthone analogs due to improved hydrophobic interactions [3] [6].
Comparative analyses with xanthones, flavones, and benzothiophenes underscore the unique reactivity profile of 2-amino-9H-thioxanthen-9-one. Unlike xanthones, which exhibit limited triplet-state lifetimes ($$<1 \mu s$$), the sulfur atom in thioxanthenones prolongs triplet lifetimes to $$>10 \mu s$$, enabling sustained photoactivity [1] [2]. The amino substituent further differentiates this compound from flavones, as demonstrated by a 20% higher electron density at the reactive site in ESP maps [4]. Additionally, the thioxanthenone core exhibits a lower reduction potential ($$-1.2 \, \text{V}$$ vs. SCE) compared to benzothiophenes ($$-0.9 \, \text{V}$$), facilitating its participation in reductive quenching cycles during photocatalysis [6]. These distinctions highlight the compound’s versatility in applications ranging from organic synthesis to antimicrobial therapy [1] [3].
The target features a fused dibenzo-γ-thiopyrone core bearing an amino substituent at the C-2 position. Key synthetic challenges include (i) regiocontrol in halogenation or nitration of the parent thioxanthenone, (ii) chemoselective C-N bond formation at C-2, and (iii) minimisation of sulfur oxidation during large-scale operations [1] [2].
| Entry | Route & Key Steps | Typical Yield | Notes | Ref. |
|---|---|---|---|---|
| A | Ph₂S + COCl₂/AlCl₃ → 9H-Thioxanthen-9-one (cyclo-acylation) | 70-80% [1] [2] | Industrial Friedel–Crafts benchmark; phosgene replaced today by safer acid chlorides. | |
| B | 2-(4′-Chlorophenylthio)benzoic acid cyclodehydration (PPA, 220 °C) → 2-Cl-TXO | 80-85% [3] | Robust gram-to-kilogram route for halo-handles. | |
| C | Mixed-acid nitration of 9H-TXO → 2-NO₂-TXO | 60-70% [4] | Ortho-selectivity directed by peri-carbonyl and sulfur. | |
| D | BH₃-THF or B₂(OH)₄/4,4′-bipyridine reduction 2-NO₂-TXO → 2-NH₂-TXO | 88-95% [5] [6] | Metal-free, room-temperature protocol; avoids tin or iron sludge. | |
| E | Bis(3,5-dimethoxyphenyl)sulfide + BzCl/TfOH (reflux) → Tetramethoxy-TX salt → demethylation | 82% (salt) [7] | Late-stage oxidation furnishes diversified TXO analogues. |
Classical sequences remain attractive owing to high conversions and inexpensive reagents, but they rely on stoichiometric acids, elevated temperatures and batch nitration hazards [1] [4].
| Strategy | Green Metric Gains | Representative Outcome | Ref. |
|---|---|---|---|
| Continuous-flow nitration of p-nitroanisole then ammonolysis (picramide paradigm) adapted to TXO substrates | 90% (nitration) + 98% (NH₃ step) space–time yield; heat removal & intrinsic safety [8] | Demonstrated 25 g h⁻¹ productivity in lab PVC coil reactor. | |
| Directed ortho-lithiation of benzoate esters followed by thio-annulation (Hosoya protocol) | Step-economy (three telescoped operations); solvent-recycling of CPME [9] | 74% overall to 1-amino-TXO after Cu-catalysed N-arylation. | |
| Visible-light photo-enzymatic energy-transfer cyclisation | 13 s⁻¹ kcat under green LEDs; aqueous buffer; O₂-tolerant [10] | Enables benign preparation of functional TX analogues. | |
| Solvent-free mechanochemical sulfoxide extrusion (Pummerer) | E-factor < 5; 20 min milling [11] | Access to sulfenylated precursors without chlorinated solvents. |
A 10-member aminothioxanthone library was assembled via copper-catalysed C-N cross-coupling followed by late-stage diversification [12].
| Compound | Final Step | Isolated Yield | Antifungal MIC (µg mL⁻¹) vs C. albicans | Ref. |
|---|---|---|---|---|
| 1 | CuI/diethylethylenediamine, 100 °C, 48 h | 73% | 32 | [12] |
| 8 | BBr₃ demethylation (−70→25 °C) | 17% | 64 | [12] |
| 9 | Sequential demethylation → triflation → Cu-amination | 10% | 128 | [12] |
HTE (high-throughput experimentation) allowed 48 ligand/base permutations to be screened in 24 h, accelerating SAR elucidation [12].
| Catalyst System | Electrophile | Nucleophile | Temp (°C) | 2-Amino-TXO Yield | Selectivity (2- vs 4-isomer) | Ref. |
|---|---|---|---|---|---|---|
| CuI (5 mol %) + N-methylglycine (10 mol %) | 2-Cl-TXO | NH₃ (NH₄₂SO₄, K₃PO₄) | 90 | 88% | >20:1 | [13] |
| Pd(allyl)Cl]₂ (1 mol %) + BippyPhos (2 mol %) | 2-Br-TXO | Morpholine | 80 | 74% | >95% | [14] |
| Ligand-free Cu₂O (5 mol %) / KF-clinoptilolite | 2-I-TXO | Anilines | 110 | 65% | 12:1 | [15] |
| Photocatalytic metallaphotoredox (Ir/Ni) | 2-OTf-TXO | Alkyl amines | 25 (flow) | 70% | >30:1 | [16] |
Steric steering by the peri-carbonyl and sulfur positions facilitates innate ortho-selectivity, while chelating ligands (e.g., glycine, proline) accelerate Cu(I)/Cu(III) turnover and curtail diarylation [15] [13].
| Transformation | Mechanistic Highlights | Supporting Data | Ref. |
|---|---|---|---|
| Ullmann amination of halo-TXO | Rate law v = k[ArX][RNH₂][Cu]¹; malonate base doubles as ligand; deactivation via CuI–NHR aggregation [15] | RPKA calorimetry; L₂Pd(Ar)(O⁻) resting state identified. | |
| Buchwald–Hartwig C-N coupling | Oxidative addition barrier governs chemoselectivity; π-expanded TXO accelerates Pd(0) insertion by 1.5 kcal mol⁻¹ vs xanthone [17] | DFT (B3LYP-D3) & kinetic isotope effect 1.2. | |
| Nitration/Reduction sequence | Electrophilic nitronium attack guided by S-π polarisation; BH₄– reduction proceeds via stepwise nitroso → hydroxylamine → amine [18] | UV-vis monitoring (λ = 560 nm) and NO- capture. |
Kinetic modelling confirms that ligand-promoted Cu cycles benefit from rapid trans-nitrogenation, whereas Pd cycles demand bulky phosphines to suppress β-hydride elimination [15] [19].
| Bottleneck | Consequence at >10 kg scale | Innovative Countermeasure | Outcome | Ref. |
|---|---|---|---|---|
| Exothermic mixed-acid nitration | Run-away risk; high NOx emission | Flow nitration in FEP coils; on-line IR calorimetry | 25 g h⁻¹, NOx ↓ 85% [8] | |
| Copper sludge from Ullmann coupling | Filtration losses; metal contamination | SiliaMetS-Thiol scavenging post-reaction | Pd < 5 ppm, Cu < 20 ppm in API [20] | |
| Photochemical C-N coupling scale-up | Poor light penetration; mass transfer limits | Taylor-vortex PhotoVortex reactor (185 mL) | 11 kg day⁻¹ productivity; STY 0.19 mol day⁻¹ mL⁻¹ [21] | |
| Sulfur oxidation during work-up | Formation of sulfoxide impurity (≤0.5%) | Anaerobic NaHSO₃ quench; in-line Dean–Stark dehydration | Impurity < 0.05%, yield +3% [3] |
Collectively, these solutions illustrate how continuous processing, metal scavenging and advanced photoreactors address regulatory and productivity pressures encountered during commercial manufacture of 2-amino-TXO.